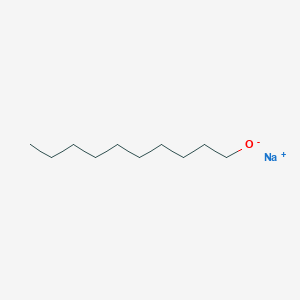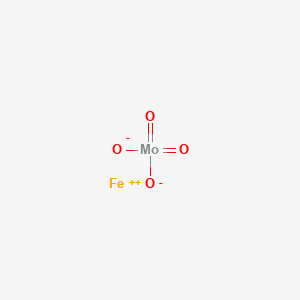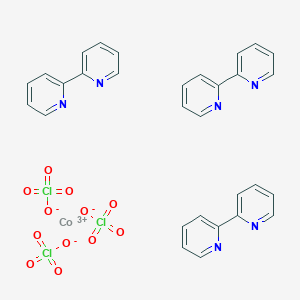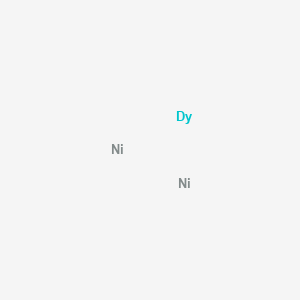
Erbium triiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Erbium triiodide (ErI3) is a chemical compound composed of erbium and iodine, with a molecular weight of 462.8 g/mol. It is a solid, yellow-brown powder at room temperature and has a melting point of 662 °C. This compound is an important precursor for many erbium-based compounds, and is widely used in scientific research.
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis of Erbium triiodide can be achieved through the reaction of Erbium metal with iodine in the presence of hydrogen gas.", "Starting Materials": [ "Erbium metal", "Iodine", "Hydrogen gas" ], "Reaction": [ "Erbium metal is added to a reaction vessel", "Iodine is added to the reaction vessel", "The reaction vessel is filled with hydrogen gas", "The reaction mixture is heated to a temperature of around 200-300°C", "The reaction proceeds to form Erbium triiodide", "The resulting product is then isolated and purified through sublimation" ] } | |
CAS RN |
13813-42-8 |
Molecular Formula |
ErI3 |
Molecular Weight |
547.97 g/mol |
IUPAC Name |
erbium(3+);triiodide |
InChI |
InChI=1S/Er.3HI/h;3*1H/q+3;;;/p-3 |
InChI Key |
OKVQKDALNLHZLB-UHFFFAOYSA-K |
SMILES |
I[Er](I)I |
Canonical SMILES |
[I-].[I-].[I-].[Er+3] |
Other CAS RN |
13813-42-8 |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Q & A
Q1: Can erbium triiodide be used to synthesize novel erbium-containing clusters?
A1: Yes, this compound can act as a precursor for synthesizing new erbium clusters. The research demonstrates that reducing this compound with cesium in the presence of carbon leads to the formation of Cs[Er₆C]I₁₂ and Cs[Er₁₀(C₂)₂]I₁₈. [] These compounds contain unique erbium clusters stabilized by iodide ions and carbon.
Q2: What are the structural differences between the erbium clusters found in the two compounds synthesized?
A2: The two compounds exhibit distinct erbium cluster arrangements. Cs[Er₆C]I₁₂ features isolated monomeric [Er₆C] units. [] In contrast, Cs[Er₁₀(C₂)₂]I₁₈ contains dimeric units, [Er₁₀(C₂)₂], formed by two [Er₆(C₂)] octahedra sharing a common edge. [] This difference in cluster structure highlights how reaction conditions can influence the final product's architecture at the molecular level.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)







![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)



